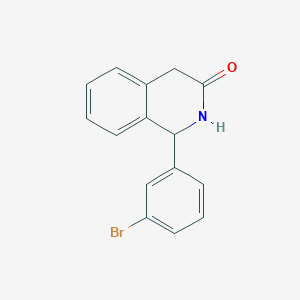
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as 3-Bromo-1,4-dihydroisoquinolin-2(1H)-one, is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been studied for its potential pharmacological properties, including its ability to act as a dopamine D3 receptor antagonist and its potential as an anti-cancer agent. In
作用机制
The exact mechanism of action of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been suggested that its dopamine D3 receptor antagonism may be responsible for its potential therapeutic effects in drug addiction and other psychiatric disorders. In terms of its anti-cancer properties, it has been suggested that the compound may work by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have potential as a dopamine D3 receptor antagonist, which could make it useful in the treatment of drug addiction and other psychiatric disorders.
实验室实验的优点和局限性
One advantage of using 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is that it has been well-studied for its potential pharmacological properties. This means that researchers have a good understanding of its mechanism of action and potential therapeutic uses. However, one limitation is that more research is needed to fully understand its effects and potential side effects.
未来方向
There are several areas of future research that could be explored with regards to 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area is the potential use of this compound as a treatment for drug addiction and other psychiatric disorders. Further research is needed to determine its efficacy and potential side effects in humans.
Another area of future research is the development of new anti-cancer agents based on the structure of this compound. Researchers could explore the structure-activity relationship of this compound to identify new compounds with improved anti-cancer properties.
Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This could involve further studies in animal models and clinical trials in humans.
合成方法
The synthesis of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been described in the literature. One method involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol to form 3-bromo-1-phenylprop-2-en-1-one. This intermediate is then reacted with ammonium acetate and sodium borohydride in ethanol to form the desired product.
科学研究应用
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been studied for its potential pharmacological properties. One area of research has focused on its ability to act as a dopamine D3 receptor antagonist. Dopamine D3 receptors are a subtype of dopamine receptors that are involved in the regulation of reward and motivation. Antagonists of this receptor have been explored as potential treatments for drug addiction and other psychiatric disorders.
Another area of research has focused on the potential anti-cancer properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPXOFWHCYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5762204 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
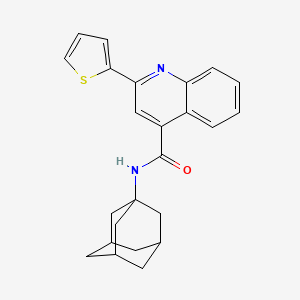
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
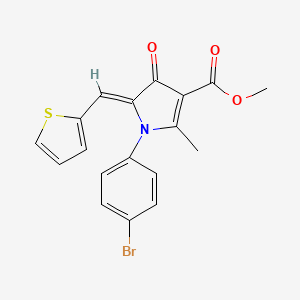
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
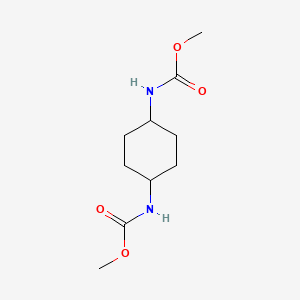
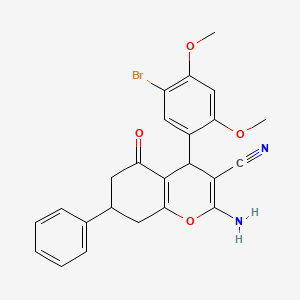
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
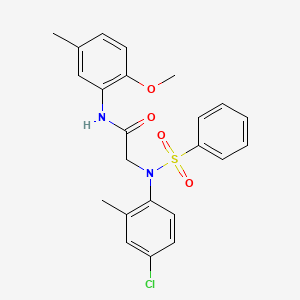
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)